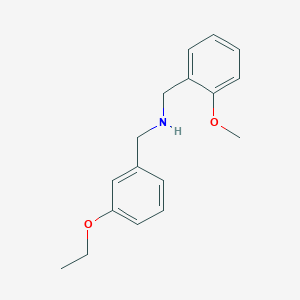![molecular formula C23H24FNO3 B268143 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as FMBPE, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Wirkmechanismus
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. There are three types of beta-adrenergic receptors, beta1, beta2, and beta3, and 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to selectively activate beta1 and beta2 receptors. Activation of beta1 receptors in the heart leads to increased cardiac output, while activation of beta2 receptors in the lungs leads to bronchodilation.
Biochemical and Physiological Effects:
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several biochemical and physiological effects in the body. It increases heart rate and cardiac output by activating beta1 receptors in the heart. It also leads to bronchodilation by activating beta2 receptors in the lungs, which improves airflow and reduces airway resistance. 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have a longer duration of action compared to other beta-adrenergic receptor agonists, which makes it a potential candidate for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several advantages for lab experiments, including its selectivity for beta1 and beta2 receptors, its longer duration of action, and its potential for once-daily dosing. However, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol. One potential direction is to investigate its potential for use in combination therapy with other drugs for the treatment of asthma, COPD, and heart failure. Another direction is to investigate its potential for use in other medical conditions, such as hypertension and arrhythmias. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol and its potential for off-target effects.
Synthesemethoden
The synthesis of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol involves several steps, starting with the reaction of 3-methoxybenzylamine with 4-hydroxybenzaldehyde to form 3-methoxy-4-formylbenzylamine. This intermediate is then reacted with 2-fluorobenzyl alcohol to form 2-fluorobenzyl ether. The final step involves the reaction of the 2-fluorobenzyl ether with 1-phenylethanol and ammonium formate to form 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol.
Wissenschaftliche Forschungsanwendungen
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been extensively studied for its potential therapeutic applications in various medical conditions. In asthma and COPD, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have bronchodilator effects by activating beta2-adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles and improved airflow. In heart failure, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to improve cardiac function by activating beta1-adrenergic receptors in the heart, leading to increased cardiac output.
Eigenschaften
Produktname |
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol |
|---|---|
Molekularformel |
C23H24FNO3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H24FNO3/c1-27-23-13-17(14-25-15-21(26)18-7-3-2-4-8-18)11-12-22(23)28-16-19-9-5-6-10-20(19)24/h2-13,21,25-26H,14-16H2,1H3 |
InChI-Schlüssel |
NIOXKXJTPILQRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)


![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)